molecular formula C16H17NO2S B562877 O-Benzyl-S-methyl-3-thioacetaminophen CAS No. 1076198-94-1

O-Benzyl-S-methyl-3-thioacetaminophen

Cat. No. B562877
CAS RN: 1076198-94-1
M. Wt: 287.377
InChI Key: UXXSZZVZHGEQNZ-UHFFFAOYSA-N
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Description

O-Benzyl-S-methyl-3-thioacetaminophen is a chemical compound with the molecular formula C16H17NO2S . It is used as a specialty product for proteomics research .


Molecular Structure Analysis

The molecular structure of O-Benzyl-S-methyl-3-thioacetaminophen contains a total of 38 bonds. These include 21 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), 1 ether (aromatic), and 1 sulfide .


Physical And Chemical Properties Analysis

The molecular weight of O-Benzyl-S-methyl-3-thioacetaminophen is 287.38 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Synthetic Chemistry Research

O-Benzyl-S-methyl-3-thioacetaminophen: is a sulfur-containing organic compound that is pivotal in synthetic chemistry. Its unique structural properties facilitate the study of sulfur-carbon bond formation processes . Researchers utilize this compound to synthesize new molecules, which can lead to the development of novel drugs and materials.

Medicinal Chemistry

In medicinal chemistry, this compound’s ability to interact with various biological targets is of great interest. It serves as a building block for creating new therapeutic agents, especially those that may interact with sulfhydryl groups in proteins or enzymes .

Proteomics Research

As a specialty product in proteomics research, O-Benzyl-S-methyl-3-thioacetaminophen is used to study protein expression and modification. It can be employed to label proteins or peptides, aiding in the identification and quantification of sulfenic acid modifications in proteins .

Pharmacometabolomics

This compound is also relevant in pharmacometabolomics, where it helps in understanding drug metabolism and action. For instance, it can be used as a reference standard in mass spectrometry to identify metabolites and understand the metabolic pathways of drugs .

Pharmaceutical Testing

O-Benzyl-S-methyl-3-thioacetaminophen: is used in pharmaceutical testing as a high-quality reference standard. It ensures the accuracy of analytical methods and the reliability of results during the drug development process .

Biochemical Research

In biochemical research, the compound is used to explore the mechanisms of biochemical reactions involving thioacetaminophen derivatives. This can provide insights into the role of these compounds in various biological processes and diseases .

Future Directions

The future directions of research on O-Benzyl-S-methyl-3-thioacetaminophen are not specified in the available resources. Given its use in proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

N-(3-methylsulfanyl-4-phenylmethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-12(18)17-14-8-9-15(16(10-14)20-2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXSZZVZHGEQNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652457
Record name N-[4-(Benzyloxy)-3-(methylsulfanyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Benzyl-S-methyl-3-thioacetaminophen

CAS RN

1076198-94-1
Record name N-[3-(Methylthio)-4-(phenylmethoxy)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Benzyloxy)-3-(methylsulfanyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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